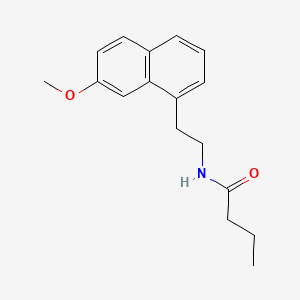
1,4-Naphthalenediol, 2-bromo-5-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-5-methoxynaphthalene-1,4-diol is an organic compound with the molecular formula C11H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and methoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxynaphthalene-1,4-diol typically involves the bromination of 5-methoxynaphthalene-1,4-diol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for 2-bromo-5-methoxynaphthalene-1,4-diol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2-Bromo-5-methoxynaphthalene-1,4-diol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted naphthalene derivatives.
Oxidation Reactions: Formation of naphthoquinones or other oxidized products.
Reduction Reactions: Formation of hydrogenated naphthalene derivatives.
科学研究应用
2-Bromo-5-methoxynaphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-bromo-5-methoxynaphthalene-1,4-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity.
相似化合物的比较
Similar Compounds
2-Bromo-1,4-dihydroxynaphthalene: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-1,4-dihydroxynaphthalene: Lacks the bromine atom, which can influence its substitution reactions and overall reactivity.
2-Bromo-5-methoxynaphthalene: Lacks the hydroxyl groups, which can impact its solubility and chemical properties.
Uniqueness
2-Bromo-5-methoxynaphthalene-1,4-diol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
107941-21-9 |
|---|---|
分子式 |
C11H9BrO3 |
分子量 |
269.09 g/mol |
IUPAC 名称 |
2-bromo-5-methoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C11H9BrO3/c1-15-9-4-2-3-6-10(9)8(13)5-7(12)11(6)14/h2-5,13-14H,1H3 |
InChI 键 |
UCQYDPSKLHHUCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1C(=CC(=C2O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclohexanecarbonitrile, 4-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B11847741.png)
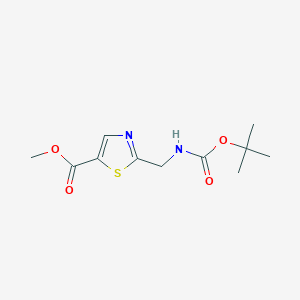

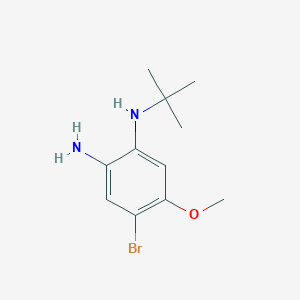


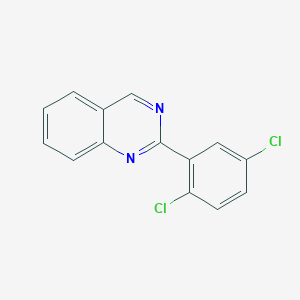
![9-[(2-Fluorophenyl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11847778.png)
![2-((7-Oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)methylene)malononitrile](/img/structure/B11847783.png)

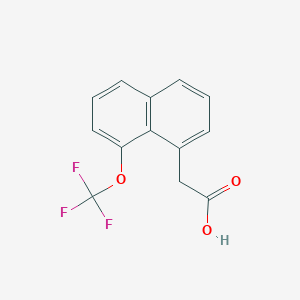
![2-(5-(Cyclopropylmethyl)-6-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetic acid](/img/structure/B11847802.png)
